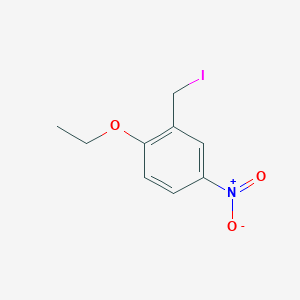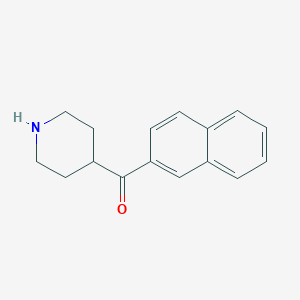
benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate
Descripción general
Descripción
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate is a compound belonging to the class of carbamates, which are widely used in organic synthesis as protecting groups for amines. This compound features a benzyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring with a methylidene substituent. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-methyl-3-methylidenecyclobutyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives as the carbonyl source. In the case of this compound, benzyl chloroformate serves as the carbonylating agent. The process is typically carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutyl ring or the benzyl group.
Reduction: Reduced forms of the carbamate or the benzyl group.
Substitution: Substituted carbamates or benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate involves its ability to protect amine groups by forming stable carbamate linkages. The benzyl group can be selectively removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the cyclobutyl ring and methylidene substituent.
tert-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group with a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group with a fluorenylmethoxy group.
Uniqueness
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate is unique due to its cyclobutyl ring with a methylidene substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
Propiedades
Fórmula molecular |
C14H17NO2 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate |
InChI |
InChI=1S/C14H17NO2/c1-11-8-14(2,9-11)15-13(16)17-10-12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3,(H,15,16) |
Clave InChI |
DDCJWLMXKFLIJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C)C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[2-(4-ethylphenyl)ethyl]acetamide](/img/structure/B8404128.png)








